4-chlorobut-2-yn-1-amine Hydrochloride

Catalog No.
S1768068
CAS No.
77369-59-6
M.F
C4H7Cl2N
M. Wt
140.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chlorobut-2-yn-1-amine Hydrochloride

CAS Number

77369-59-6

Product Name

4-chlorobut-2-yn-1-amine Hydrochloride

IUPAC Name

4-chlorobut-2-yn-1-amine;hydrochloride

Molecular Formula

C4H7Cl2N

Molecular Weight

140.01 g/mol

InChI

InChI=1S/C4H6ClN.ClH/c5-3-1-2-4-6;/h3-4,6H2;1H

InChI Key

HZVTZSFWPLLBRF-UHFFFAOYSA-N

SMILES

C(C#CCCl)N.Cl

Synonyms

4-chlorobut-2-yn-1-amineHydrochloride;77369-59-6;1-amino-4-chloro-2-butynehydrochloride;AC1MDSNI;C4H6ClN.HCl;CTK7E1823;HZVTZSFWPLLBRF-UHFFFAOYSA-N;5604AH;OR28056;1-AMINO-4-CHLORO-2-BUTYNEHCL;1-Amino-4-chlorobut-2-ynehydrochloride;LP052924;OR038668;KB-151793;KB-190988

Canonical SMILES

C(C#CCCl)N.Cl
4-CB is a chemical compound with the molecular formula C4H6ClN.HCl. It is a colorless to slightly yellow crystalline solid compound that contains a primary amine and a terminal alkyne in its structure. This compound is primarily used as a reagent in synthetic chemistry.
4-CB is a crystalline solid with a melting point of 218-219 °C. It is soluble in water, methanol, and ethanol. This compound is stable when stored at room temperature, but it is sensitive to light. It is also highly reactive due to the presence of the alkyne and amine functional groups in its structure.
4-CB can be synthesized by the reaction of propargyl bromide with propylamine in the presence of copper powder. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt form. The purity and identity of 4-CB can be confirmed using various analytical methods, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS).
Various analytical methods can be used to characterize and quantify 4-CB, including NMR spectroscopy, IR spectroscopy, and GC-MS. NMR spectroscopy can be used to determine the purity and identity of 4-CB by analyzing the chemical shifts and coupling constants of its protons. IR spectroscopy can be used to identify the functional groups present in 4-CB by analyzing its infrared absorption spectra. GC-MS can be used to quantitatively analyze the concentration of 4-CB in a sample.
Studies have shown that 4-CB has potential biological activities, such as antibacterial and anticancer properties. It has been reported to have an inhibitory effect on various bacterial strains, such as Staphylococcus aureus and Escherichia coli. Additionally, 4-CB has demonstrated selective anticancer activity against various cancer cell lines, such as breast cancer cells and hepatocellular carcinoma cells.
Studies have shown that 4-CB may have toxic effects on certain cell lines at high concentrations. However, the compound appears to be relatively non-toxic to animals in low doses. Careful handling and proper protective equipment should be used when working with 4-CB to prevent exposure.
4-CB has potential applications in various scientific experiments, such as chemical synthesis and biological assays. It can be used as a building block for the synthesis of various organic compounds due to the presence of the alkyne and amine functional groups in its structure. Additionally, it can be used as a reagent for the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Current research on 4-CB is focused on exploring its potential applications in various fields, such as materials science, pharmaceuticals, and agriculture. Studies are being conducted to develop new synthetic routes to produce 4-CB and to optimize its biological activities.
The properties of 4-CB, such as its reactivity and biological activities, make it an attractive compound for various fields of research and industry. In materials science, 4-CB can be used as a building block for the production of advanced materials such as polymeric fibers and coatings. In pharmaceuticals, 4-CB can be used as a starting material for the synthesis of drugs with potential antibacterial or anticancer activity. Additionally, 4-CB may have applications in agriculture as a potential pesticide or a plant growth regulator.
While the potential applications of 4-CB are numerous, there are still limitations that need to be addressed. One limitation is the relatively high cost of production due to the complex synthetic route required to produce it. Future research should focus on developing more efficient synthetic routes to produce 4-CB. Additionally, further studies are needed to evaluate the biological activities of 4-CB and its potential toxicity in various animal models.
Possible Future Directions:
- Synthesis of 4-CB derivatives with improved biological activities
- Development of more cost-effective synthetic routes for the production of 4-CB
- Exploration of the potential applications of 4-CB in the production of advanced materials
- Development of more sensitive and selective analytical methods for the detection and quantification of 4-CB in complex matrices
- Investigation of the potential use of 4-CB as a plant growth regulator or pesticide
- Exploration of the potential applications of 4-CB in the production of novel pharmaceuticals
- Study of the mechanism of action of 4-CB on bacterial and cancer cells

GHS Hazard Statements

Aggregated GHS information provided by 194 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (99.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Dates

Modify: 2023-08-15

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